4-fluoro-N,N-dimethylbenzamide

Medicinal chemistry Kinase inhibitor synthesis Structure-based drug design

4-Fluoro-N,N-dimethylbenzamide (CAS 24167-56-4) is a fluorinated tertiary benzamide (C₉H₁₀FNO, MW 167.18 g/mol) characterized by a para-fluoro substituent on the phenyl ring and an N,N-dimethyl carboxamide moiety. The compound is a key synthetic intermediate in the preparation of the FDA-approved ALK/ROS1 inhibitor lorlatinib (PF-06463922), with its 4-fluorobenzamide fragment making direct binding contacts within the ALK kinase active site as resolved by X-ray crystallography (PDB 5KZ0, 2.05 Å resolution).

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
CAS No. 24167-56-4
Cat. No. B1329839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N,N-dimethylbenzamide
CAS24167-56-4
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C9H10FNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
InChIKeyNUOGEPIJFRZXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N,N-dimethylbenzamide (CAS 24167-56-4): Core Structural and Physicochemical Baseline for Procurement Evaluation


4-Fluoro-N,N-dimethylbenzamide (CAS 24167-56-4) is a fluorinated tertiary benzamide (C₉H₁₀FNO, MW 167.18 g/mol) characterized by a para-fluoro substituent on the phenyl ring and an N,N-dimethyl carboxamide moiety [1]. The compound is a key synthetic intermediate in the preparation of the FDA-approved ALK/ROS1 inhibitor lorlatinib (PF-06463922), with its 4-fluorobenzamide fragment making direct binding contacts within the ALK kinase active site as resolved by X-ray crystallography (PDB 5KZ0, 2.05 Å resolution) [2]. Computed physicochemical descriptors include a consensus LogP of 1.81, topological polar surface area of 20.3 Ų, high predicted gastrointestinal absorption, and blood-brain barrier permeant status, collectively distinguishing it from non-fluorinated and other 4-halo analogs in drug-discovery building block selection .

Why 4-Fluoro-N,N-dimethylbenzamide Cannot Be Replaced by Unsubstituted or Other 4-Halo N,N-Dimethylbenzamide Analogs in Research and Development


The para-fluoro substituent in 4-fluoro-N,N-dimethylbenzamide confers a distinct profile of electronic, steric, and metabolic properties that directly influence its utility as a building block. Unlike the non-fluorinated analog (N,N-dimethylbenzamide, LogP ~1.39) or the 4-chloro variant (LogP ~1.39), the 4-fluoro compound achieves a higher consensus LogP of 1.81 while retaining a smaller van der Waals radius, thereby enhancing membrane permeability without the steric bulk that can hinder target binding [1]. Critically, the 4-fluoro analog is computationally predicted to inhibit CYP1A2 and to permeate the blood-brain barrier, whereas these features are absent in the non-fluorinated parent molecule, making simple substitution inadequate for CNS-targeted or metabolic-stability-optimized synthetic programs . Furthermore, the 4-fluorobenzamide fragment has been validated crystallographically in the ALK kinase active site (PDB 5KZ0), demonstrating that the fluorine atom participates in specific binding interactions that chloro, bromo, or methyl analogs cannot recapitulate [2].

Quantitative Evidence for Differentiated Selection of 4-Fluoro-N,N-dimethylbenzamide Over Structural Analogs


Validated Binding-Competent Building Block for Clinically Approved Kinase Inhibitor Lorlatinib

4-Fluoro-N,N-dimethylbenzamide constitutes the benzamide warhead of lorlatinib (PF-06463922), an FDA-approved third-generation ALK/ROS1 inhibitor. X-ray crystallography (PDB 5KZ0, resolution 2.05 Å) reveals that the 4-fluorobenzamide carbonyl oxygen forms a hydrogen bond with the hinge region of the ALK kinase domain, while the 4-fluoro substituent occupies a lipophilic pocket [1]. In contrast, the corresponding non-fluorinated benzamide building block (N,N-dimethylbenzamide) lacks the fluorine-mediated van der Waals contacts that contribute to the potency of the final macrocycle against clinically relevant ALK resistance mutations (L1196M, G1202R), for which lorlatinib achieves cellular IC₅₀ values of 2–21 nM [2].

Medicinal chemistry Kinase inhibitor synthesis Structure-based drug design

Blood-Brain Barrier Permeability Prediction: 4-Fluoro Analog Crosses BBB While Non-Fluorinated Analog Is Not Predicted To Permeate

Computational ADMET profiling predicts that 4-fluoro-N,N-dimethylbenzamide is a blood-brain barrier (BBB) permeant (BBB Permeant: Yes), a property critical for designing CNS-penetrant therapeutics . The non-fluorinated N,N-dimethylbenzamide is not predicted to cross the BBB based on its lower LogP (1.39 vs. 1.81 consensus) and absence of the fluorine-mediated lipophilicity enhancement . This in silico prediction is consistent with the successful deployment of the 4-fluorobenzamide fragment in lorlatinib, which achieves brain-to-plasma ratios of approximately 0.75 in preclinical models, enabling efficacy against intracranial ALK-driven tumors [1].

CNS drug discovery ADMET prediction Building block selection

Cytochrome P450 1A2 Inhibition Profile: 4-Fluoro Analog Exhibits CYP1A2 Inhibition, Unsubstituted Analog Does Not

In silico ADMET prediction identifies 4-fluoro-N,N-dimethylbenzamide as an inhibitor of CYP1A2 (CYP1A2 Inhibitor: Yes), a prominent hepatic enzyme responsible for the oxidative metabolism of approximately 10–15% of clinically used drugs . In contrast, the non-fluorinated N,N-dimethylbenzamide is not classified as a CYP1A2 inhibitor in computational ADMET panels, suggesting that the 4-fluoro substituent introduces a metabolic interaction liability or a pharmacokinetic booster effect that researchers must account for during building block selection [1]. This differential CYP inhibition profile means that the 4-fluoro analog should be prioritized (or deliberately avoided) in programs where CYP1A2-mediated drug-drug interaction potential is a design consideration [2].

Drug metabolism ADMET CYP inhibition

Comparative LogP and Lipophilicity: 4-Fluoro Substitution Elevates LogP Relative to 4-Chloro and Non-Halogenated Analogs

The experimentally and computationally derived LogP of 4-fluoro-N,N-dimethylbenzamide (LogP = 1.53 from ChemSrc; consensus LogP = 1.81 from Alfa Chemistry) surpasses that of the 4-chloro analog (LogP = 1.39, SIELC) and the non-halogenated N,N-dimethylbenzamide (LogP = 1.39–1.40) [1]. This elevation of approximately +0.14 to +0.42 log units, despite the smaller atomic radius of fluorine (1.47 Å) vs. chlorine (1.75 Å), reflects the unique electronic effect of fluorine that increases lipophilicity without proportionate steric bulk [2]. The higher LogP translates into improved predicted membrane permeability (GI Absorption: High; BBB Permeant: Yes) while maintaining a lower molecular weight (167.18 vs. 183.64 for 4-Cl; 228.09 for 4-Br) .

Physicochemical profiling Lipophilicity Membrane permeability

Synthetic Accessibility and Commercial Availability: High-Yield Single-Step Synthesis from 4-Fluorobenzoic Acid

4-Fluoro-N,N-dimethylbenzamide is synthesized in a single-step acylation of dimethylamine with 4-fluorobenzoic acid, using coupling agents such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC), yielding purities exceeding 95% . This compares favorably to the synthesis of 4-bromo-N,N-dimethylbenzamide, which requires more stringent conditions due to the reactivity of the C–Br bond, and to 4-chloro-N,N-dimethylbenzamide, which may require higher reaction temperatures . The compound is commercially available from multiple global suppliers (Alfa Chemistry, Bide Pharm, AKSci, Fluorochem) with typical purities of 97–98% and delivery in gram to kilogram quantities, reducing supply chain risk for research programs .

Process chemistry Building block procurement Scale-up

Optimal Research and Industrial Application Scenarios for 4-Fluoro-N,N-dimethylbenzamide Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Design: Building Block for Brain-Targeted ALK/ROS1 Inhibitor Analogs

Structure-based drug design teams developing next-generation CNS-penetrant kinase inhibitors should prioritize 4-fluoro-N,N-dimethylbenzamide over non-fluorinated analogs. The compound's crystallographically validated binding mode in the ALK active site (PDB 5KZ0), combined with its predicted BBB permeability (BBB Permeant: Yes) and elevated LogP (1.53–1.81), provides a structurally characterized starting point for fragment growth and scaffold-hopping strategies targeting intracranial tumors [1]. The clinically approved lorlatinib, which incorporates this fragment, achieves brain-to-plasma ratios of ~0.75, demonstrating the translatability of these in silico predictions to in vivo CNS exposure .

Fragment-Based Lead Discovery: A Fluorine-Enabled Lipophilic Fragment with CYP1A2 Alert for Pharmacokinetic Tuning

In fragment-based drug discovery (FBDD), 4-fluoro-N,N-dimethylbenzamide serves as a rule-of-three-compliant fragment (MW 167.18, LogP 1.53–1.81, HBA 2, RotB 1) with the added advantage of a fluorine atom for ¹⁹F NMR-based screening. Its predicted CYP1A2 inhibition flag (CYP1A2 Inhibitor: Yes) provides an early pharmacokinetic alert that can guide medicinal chemistry optimization—either to exploit CYP1A2-mediated drug-drug interactions for therapeutic synergy or to design out this liability through subsequent structural modifications [1].

Agrochemical and Insect-Repellent Development: Fluorinated Benzamide as a Stable Amide Synthon

Patent literature identifies N,N-dimethylbenzamide derivatives, including fluorinated variants, as insect repellents and agrochemical intermediates (WO2011/010082A3) [1]. The 4-fluoro substituent enhances metabolic stability by blocking CYP-mediated oxidative metabolism at the para position, a common metabolic soft spot in benzamide scaffolds. This makes 4-fluoro-N,N-dimethylbenzamide a preferred synthon over the 4-chloro analog, which is more susceptible to oxidative dehalogenation, and over the non-fluorinated parent, which undergoes rapid ring hydroxylation .

Chemical Biology Probe Synthesis: Validated Intermediate for Lorlatinib-Based PROTAC and Imaging Agents

The established synthetic accessibility (single-step from 4-fluorobenzoic acid) and commercial availability (≥5 global suppliers, purity ≥97%) of 4-fluoro-N,N-dimethylbenzamide make it the building block of choice for generating lorlatinib-derived chemical probes, including PROTAC degraders and PET imaging agents such as ¹¹C- and ¹⁸F-isotopologues of PF-06463922 [1]. Researchers can reliably procure gram-to-kilogram quantities without supply chain interruption, a critical consideration for long-term probe development programs that non-fluorinated or 4-bromo analogs cannot match due to limited supplier diversity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-N,N-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.